REACTION_SMILES
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[Br:1][CH2:2][c:3]1[cH:4][cH:5][c:6]([S:7]([CH3:8])(=[O:9])=[O:10])[c:11]([F:12])[cH:13]1.[F:14][C:15]([S:16](=[O:17])(=[O:18])[c:19]1[cH:20][cH:21][c:22]([CH:23]=[O:24])[cH:25][cH:26]1)([F:27])[F:28]>>[Br:1][CH2:23][c:22]1[cH:21][cH:20][c:19]([S:16]([C:15]([F:14])([F:27])[F:28])(=[O:17])=[O:18])[cH:26][cH:25]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)c1ccc(CBr)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(S(=O)(=O)C(F)(F)F)cc1
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Name
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Type
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product
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Smiles
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O=S(=O)(c1ccc(CBr)cc1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |